molecular formula C15H11ClN4OS2 B11057655 3-(5-Chloro-2-methoxyphenyl)-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(5-Chloro-2-methoxyphenyl)-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11057655
M. Wt: 362.9 g/mol
InChI Key: VFWAQIWREBNLNR-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of a triazolo-thiadiazole core, which is known for its stability and diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyphenyl)-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-methoxybenzohydrazide with 3-methylthiophene-2-carboxylic acid in the presence of phosphorus oxychloride (POCl₃). The reaction is usually carried out under reflux conditions, leading to the formation of the desired triazolo-thiadiazole ring system.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the compound while reducing the reaction time and waste generation.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, using reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaOMe in methanol or KSR in DMF.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Methoxy or thiol derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(5-Chloro-2-methoxyphenyl)-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology and Medicine

This compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development. Studies have demonstrated its efficacy in inhibiting the growth of various bacterial strains and cancer cell lines.

Industry

In the materials science field, this compound is explored for its electronic properties. It can be used in the development of organic semiconductors and photovoltaic materials due to its stable and conjugated structure.

Mechanism of Action

The mechanism by which 3-(5-Chloro-2-methoxyphenyl)-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects involves interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis. As an anticancer agent, it could interfere with DNA replication or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloro-2-methoxyphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(5-Chloro-2-methoxyphenyl)-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

Compared to similar compounds, 3-(5-Chloro-2-methoxyphenyl)-6-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits unique electronic properties due to the presence of the 3-methylthiophene moiety

Properties

Molecular Formula

C15H11ClN4OS2

Molecular Weight

362.9 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-6-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H11ClN4OS2/c1-8-5-6-22-12(8)14-19-20-13(17-18-15(20)23-14)10-7-9(16)3-4-11(10)21-2/h3-7H,1-2H3

InChI Key

VFWAQIWREBNLNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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